13(S)-HODE methyl ester

Descripción general

Descripción

13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells. The biological effects of 13(S)-HODE include inhibition of tumor cell adhesion to the endothelium at concentrations around 1 µM, and down regulation of IRGpIIb/IIIa receptor expression. 13(S)-HODE methyl ester is a neutral, more lipophilic form of the free acid that can been used as an analytical standard for 13(S)-HODE.

Mecanismo De Acción

Target of Action

Similar compounds such as tridecanoic acid methyl ester (tame) have been found to target enteropathogenic gram-positive and gram-negative bacteria .

Mode of Action

It’s worth noting that related compounds like tame have been shown to disrupt cellular morphology, causing significant extracellular leakage activity . This disruption leads to significant rupturing of bacterial cells due to induced autolysis .

Biochemical Pathways

Related compounds like jasmonates, which are lipid-derived signaling compounds, are formed from α-linolenic acid of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway .

Pharmacokinetics

Studies on similar compounds like ibuprofen methyl ester have shown that the rate-limiting step of isomerization is the excitation of the compound in its initial structure to the first excited singlet state .

Result of Action

Related compounds have been shown to cause significant changes in cellular morphology and induce autolysis .

Action Environment

Studies on related compounds have shown that ultrasonication can significantly enhance the reaction rate and assist in the miscibility of oil and methanol, thus decreasing the amount of catalyst needed for the reaction .

Actividad Biológica

13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) is a crucial bioactive lipid derived from linoleic acid, primarily produced through the action of lipoxygenases. The methyl ester form of 13(S)-HODE is of particular interest due to its enhanced stability and bioavailability, making it a valuable compound for research into its biological activities. This article explores the biological activity of 13(S)-HODE methyl ester, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

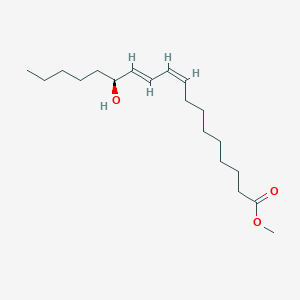

Molecular Formula: C_19H_36O_3

Molecular Weight: 304.49 g/mol

Structure: 13(S)-HODE is characterized by a hydroxyl group at the 13th carbon of the octadecadienoic acid chain, which contributes to its biological activity.

-

Cellular Uptake and Metabolism

- Incorporation into Phospholipids: this compound is rapidly taken up by cells, particularly endothelial cells, where it is predominantly incorporated into phosphatidylcholine. Approximately 80% of the incorporated 13-HODE is found in the sn-2 position of the phospholipid bilayer .

- Metabolic Conversion: Once inside the cell, 13(S)-HODE can undergo peroxisomal β-oxidation, leading to shorter-chain metabolites that may further participate in cellular signaling or be excreted .

-

Signaling Pathways

- Mitogenic Signaling: Studies indicate that 13(S)-HODE acts as a potent enhancer of epidermal growth factor (EGF)-dependent DNA synthesis in certain fibroblast cell lines. The compound stimulates EGF receptor signaling pathways, leading to increased cellular proliferation .

- Activation of Peroxisome Proliferator-Activated Receptors (PPARs): 13(S)-HODE has been shown to activate PPARγ and PPARβ, which are involved in lipid metabolism and inflammation regulation. This activation can influence gene expression related to adipocyte differentiation and macrophage maturation .

Physiological Effects

- Vasodilation and Vascular Health

- Anti-inflammatory Properties

- Cholesterol Transport

Case Studies

- A study on rat models demonstrated that dietary intake of 13-HODE led to significant incorporation into liver and adipose tissues, highlighting its potential role in metabolic processes .

- Research involving bovine aortic endothelial cells revealed that the uptake and metabolism of 13-HODE could lead to functional changes in vascular tissues, suggesting implications for cardiovascular health .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Biological Properties and Mechanisms of Action

13(S)-HODE methyl ester exhibits several biological activities that are crucial for understanding its therapeutic potential:

- Anti-inflammatory Effects : 13(S)-HODE has been shown to modulate inflammatory responses. It inhibits the adhesion of tumor cells to endothelial cells, potentially reducing metastasis in cancer patients .

- PPAR Activation : This compound acts as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ and PPARγ. Activation of these receptors influences metabolic processes and inflammation, suggesting a role in metabolic disorders .

- Antioxidant Activity : this compound may possess antioxidant properties, which can mitigate oxidative stress in various biological systems .

Applications in Cancer Research

The role of this compound in cancer biology is significant:

- Tumor Cell Behavior : Research indicates that 13(S)-HODE can inhibit tumor cell adhesion and migration, which are critical steps in cancer metastasis. Studies have demonstrated that at concentrations around 1 µM, it effectively reduces the adhesion of various tumor cell lines to endothelial cells .

- Stem Cell Targeting : In studies involving breast cancer stem cells (BCSCs), 13(S)-HODE has been implicated in altering stem cell behavior, potentially affecting tumor growth and recurrence .

Case Study: Breast Cancer Stem Cells

In a study targeting BCSCs, the application of 13(S)-HODE led to significant reductions in mammosphere formation, indicating its potential as a therapeutic agent against aggressive breast cancers .

Cardiovascular Health

The implications of this compound in cardiovascular health are noteworthy:

- Lipid Metabolism : It has been observed that dietary intake of 13-HODE influences lipid metabolism in peripheral tissues such as the liver and adipose tissue. This suggests potential applications in managing dyslipidemia and related cardiovascular diseases .

- Impact on Endothelial Function : The compound's ability to modulate endothelial function may help prevent atherosclerosis by reducing the inflammatory response associated with endothelial injury .

Metabolic Studies

Research indicates that this compound plays a role in metabolic regulation:

- Insulin Sensitivity : There is emerging evidence that this compound may enhance insulin sensitivity, potentially offering therapeutic avenues for type 2 diabetes management .

- Adipocyte Function : Studies have shown that 13(S)-HODE influences adipocyte differentiation and function, which could be beneficial for obesity-related conditions .

Summary Table of Key Findings

| Application Area | Key Findings |

|---|---|

| Cancer Research | Inhibits tumor cell adhesion; alters BCSC behavior; reduces mammosphere formation |

| Cardiovascular Health | Modulates lipid metabolism; improves endothelial function; potential anti-atherosclerotic effects |

| Metabolic Regulation | Enhances insulin sensitivity; influences adipocyte function |

Análisis De Reacciones Químicas

15-Lipoxygenase (ALOX15) Catalysis

-

Substrate : Linoleic acid methyl ester

-

Product : 13(S)-HpODE methyl ester (hydroperoxide intermediate) → reduced to 13(S)-HODE methyl ester .

-

Specificity : ALOX15 produces >95% 13(S)-HODE stereoisomer with 9Z,11E double bond geometry .

Dehydrogenase-Mediated Oxidation

Thiol Conjugation Reactions

13-oxo-ODE undergoes Michael addition with nucleophilic thiols, forming stable adducts:

Glutathione (GSH) Conjugation

-

Conditions : pH 8.5–10, non-enzymatic or glutathione transferase-catalyzed .

-

Products :

Thiol Adduct Structure Yield (%) GSH 13-oxo-9-GSH-11E-octadecenoate 60–70 N-acetylcysteine 13-oxo-9-NAC-11E-octadecenoate 55–65 β-Mercaptoethanol 1,6-adduct (C9) and 1,4-adduct (C11) 50 (each) -

Stereochemistry : Adducts form S/R diastereomers, resolved via reversed-phase HPLC .

Non-Enzymatic Isomerization

-

Process : this compound undergoes 9Z→9E isomerization under UV light or prolonged storage.

-

Evidence :

Stability and Solubility

Critical for experimental handling:

| Property | Value/Observation | Source |

|---|---|---|

| Solubility in ethanol | ≥50 mg/mL | |

| Stability at -20°C | ≥2 years (no degradation) | |

| Aqueous solubility | ~1 mg/mL in PBS (pH 7.2) |

Analytical Characterization

Propiedades

IUPAC Name |

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.